4-Amino-2-isopropylisoindoline-1,3-dione
Description
Contextualization of the Isoindoline-1,3-dione Scaffold in Medicinal Chemistry and Materials Science
In the realm of medicinal chemistry, the isoindoline-1,3-dione nucleus is a cornerstone in the design of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govgsconlinepress.com The hydrophobic nature of the phthalimide (B116566) moiety facilitates the passage of molecules across biological membranes, a desirable characteristic for drug candidates. mdpi.com The imide nitrogen can be readily substituted, allowing for the introduction of diverse pharmacophores that can modulate the biological activity and target specificity of the resulting compounds. nih.gov This has led to the development of numerous drugs containing the isoindoline-1,3-dione core, including the well-known immunomodulatory drugs thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931), which are used in the treatment of multiple myeloma. gsconlinepress.com
Beyond its therapeutic applications, the isoindoline-1,3-dione scaffold has also found utility in materials science. The planar and electron-deficient nature of the phthalimide ring makes it an attractive component for the construction of organic materials with interesting optical and electronic properties. acgpubs.org Derivatives of isoindoline-1,3-dione have been investigated for their potential use in organic solar cells, sensors, and other electronic devices. beilstein-journals.org The ability to tune the properties of these materials through chemical modification of the phthalimide structure opens up possibilities for the design of novel functional materials with tailored characteristics.
Significance of Substituted Isoindoline-1,3-dione Structures in Synthetic Chemistry and Biological Systems
The versatility of the isoindoline-1,3-dione scaffold is largely attributed to the ease with which it can be substituted at various positions, leading to a vast library of derivatives with diverse biological activities. The substitution pattern on both the phthalimide ring and the imide nitrogen plays a critical role in determining the pharmacological profile of the compound.
The synthesis of N-substituted isoindoline-1,3-diones is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.comresearchgate.net A variety of synthetic methods have been developed to introduce a wide range of substituents at the nitrogen atom, including alkyl, aryl, and heterocyclic moieties. researchgate.netresearchgate.net These substitutions can significantly impact the compound's interaction with biological targets. For instance, the introduction of specific side chains can enhance the binding affinity to a particular enzyme or receptor, leading to improved potency and selectivity. nih.gov
Substituents on the aromatic ring of the isoindoline-1,3-dione core also play a crucial role in modulating biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its reactivity and interaction with biological macromolecules. Halogenation of the phthalimide ring, for example, has been shown to enhance the antimicrobial, antileishmanial, and anticancer activities of certain derivatives. researchgate.net
The following table provides a glimpse into the diverse biological activities exhibited by various substituted isoindoline-1,3-dione derivatives:
| Class of Derivative | Observed Biological Activities |
| N-Alkyl/Aryl Derivatives | Analgesic, Anti-inflammatory, Anticonvulsant nih.govmdpi.com |
| Amino-Substituted Derivatives | Immunomodulatory, Anti-angiogenic gsconlinepress.com |
| Heterocyclic-Substituted Derivatives | Antimicrobial, Antifungal, Anticancer researchgate.net |
| Halogenated Derivatives | Enhanced Antimicrobial and Anticancer Activity researchgate.net |
Research Gaps and the Rationale for Investigating 4-Amino-2-isopropylisoindoline-1,3-dione
Despite the extensive research into isoindoline-1,3-dione derivatives, a significant portion of the scientific literature is focused on a limited number of substitution patterns. A thorough review of existing research reveals a notable gap in the investigation of "4-Amino-2-isopropylisoindoline-1,3-dione." While the 4-amino substitution is a key feature of immunomodulatory drugs like pomalidomide, the specific combination with an isopropyl group at the 2-position of the isoindoline-1,3-dione core remains largely unexplored.
The rationale for investigating this particular compound stems from the potential for novel biological activity arising from the unique combination of these two substituents. The isopropyl group, a small, branched alkyl chain, could influence the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to a distinct pharmacological profile compared to other N-substituted 4-aminoisoindoline-1,3-diones.
The lack of available data on the synthesis, physicochemical properties, and biological evaluation of 4-Amino-2-isopropylisoindoline-1,3-dione presents a clear opportunity for further research. Such an investigation would not only expand the chemical space of isoindoline-1,3-dione derivatives but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The potential for discovering new therapeutic agents with unique mechanisms of action provides a strong impetus for the focused study of this underrepresented molecule.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-amino-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)13-10(14)7-4-3-5-8(12)9(7)11(13)15/h3-6H,12H2,1-2H3 |
InChI Key |
KIDQTKQFWOGNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Isopropylisoindoline 1,3 Dione
Retrosynthetic Analysis of the 4-Amino-2-isopropylisoindoline-1,3-dione Core
Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The core of 4-Amino-2-isopropylisoindoline-1,3-dione is a substituted phthalimide (B116566).
The most direct retrosynthetic disconnection involves breaking the two C-N bonds of the imide ring. This deconstruction leads to two primary synthons: isopropylamine (B41738) and a 3-aminophthalic acid derivative, typically 3-aminophthalic anhydride (B1165640). This is the most common and convergent approach for assembling the phthalimide core.
An alternative strategy involves disconnecting the C4-N bond of the amino group. This suggests that the amino functionality can be introduced late in the synthesis from a different precursor. A common and effective approach is the reduction of a nitro group. This leads to a key intermediate, 4-nitro-2-isopropylisoindoline-1,3-dione. This intermediate, in turn, can be retrosynthetically disconnected into 3-nitrophthalic anhydride and isopropylamine. This latter pathway is often preferred in practice as 3-nitrophthalic anhydride is a readily available starting material, and the subsequent reduction of the nitro group is typically a high-yielding and reliable transformation. google.com
Further, more complex retrosynthetic approaches can be envisioned, starting from precursors like 1-indanones or 2-formylbenzoic acids, which can be transformed into the phthalimide ring system through C-C bond cleavage and C-N bond formation reactions. rsc.org These routes offer alternative pathways when the primary phthalic anhydride precursors are not suitable.
Classical and Modern Synthetic Routes to 4-Amino-2-isopropylisoindoline-1,3-dione and its Analogs
Building upon the retrosynthetic analysis, several forward synthetic strategies have been developed for phthalimides, ranging from classical multi-step procedures to modern, efficiency-focused methods. gsconlinepress.comnih.govmdpi.comnih.govresearchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netmdpi.comnih.govacgpubs.org
Multi-step Synthetic Strategies
Multi-step synthesis provides a robust and controlled method for preparing complex molecules like 4-Amino-2-isopropylisoindoline-1,3-dione. The most prevalent multi-step strategy involves the initial formation of a substituted phthalimide ring followed by functional group interconversion. mdpi.com
A highly effective and widely used two-step sequence begins with 3-nitrophthalic anhydride.
Imide Formation: 3-Nitrophthalic anhydride is condensed with isopropylamine. This reaction is typically carried out by heating the reactants in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the dehydration and subsequent cyclization to form 4-nitro-2-isopropylisoindoline-1,3-dione.
Nitro Group Reduction: The intermediate 4-nitro-2-isopropylisoindoline-1,3-dione is then subjected to reduction to yield the target compound. Catalytic hydrogenation is the method of choice, employing catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is known for its high efficiency and clean conversion.
An alternative, though potentially less common, approach would be the N-alkylation of 4-aminoisoindoline-1,3-dione with an isopropyl halide. However, this method carries the risk of side reactions, including alkylation at the exocyclic amino group, which would necessitate the use of protecting groups to ensure selectivity.
Below is a table summarizing potential multi-step synthetic routes.
| Route | Starting Materials | Key Intermediates | Key Reactions | References |
| Nitro Reduction | 3-Nitrophthalic anhydride, Isopropylamine | 4-Nitro-2-isopropylisoindoline-1,3-dione | Imide condensation, Catalytic hydrogenation | google.com |
| Direct Condensation | 3-Aminophthalic anhydride, Isopropylamine | None | Imide condensation | nih.gov |
| N-Alkylation | 4-Aminoisoindoline-1,3-dione, Isopropyl halide | N/A (Potential for protected intermediates) | N-alkylation (e.g., Williamson ether synthesis analogue) | nih.gov |
| Amidation-Cyclization | N-Arylbenzenecarboximidamides, Phthalic anhydride | Phthalamic acid amides | Amidation, Intramolecular cyclization | mdpi.com |
One-Pot Reaction Sequences
One-pot syntheses are designed to enhance efficiency by performing multiple reaction steps in a single flask without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov While a specific one-pot synthesis for 4-Amino-2-isopropylisoindoline-1,3-dione is not extensively documented, the principles can be applied from established methods for related structures.
A hypothetical one-pot approach could involve the reaction of 3-nitrophthalic acid with isopropylamine in the presence of a coupling agent and a reducing agent. The initial amidation and cyclization would form the nitro-intermediate, which would then be reduced in situ to the final amino product.
Modern multicomponent reactions (MCRs) also offer powerful one-pot strategies. For instance, ultrasound-promoted MCRs have been used for the synthesis of substituted phthalimides from accessible starting materials in a cascade process. acs.org Such strategies often involve domino reactions where C-C and C-N bonds are formed sequentially under a single set of reaction conditions. researchgate.net
Green Chemistry Principles in Isoindoline-1,3-dione Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phthalimides to create more sustainable and environmentally benign processes. google.com Key areas of improvement include the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.
Eco-friendly Solvents: Traditional syntheses often use solvents like DMF or glacial acetic acid. Greener alternatives have been successfully employed, such as conducting the condensation reaction in high-temperature, high-pressure mixtures of water and ethanol. rsc.orgresearchgate.net These solvent systems can enhance reaction rates and often allow the product to crystallize directly upon cooling, simplifying purification. rsc.orgresearchgate.net
Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. For phthalimide synthesis, naturally occurring clay catalysts like montmorillonite-KSF have been shown to be effective, replacing corrosive acid catalysts. eijppr.com
Energy Efficiency: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of phthalimides can be achieved in minutes under microwave conditions, compared to hours required for conventional heating, often leading to improved yields and cleaner reaction profiles. eijppr.com
Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Solventless reactions, where the neat reactants are heated together, represent an ideal scenario, minimizing waste and simplifying workup. researchgate.net
Derivatization and Functionalization Reactions of 4-Amino-2-isopropylisoindoline-1,3-dione
The 4-Amino-2-isopropylisoindoline-1,3-dione molecule possesses a reactive primary aromatic amino group, which serves as a versatile handle for a wide range of chemical modifications and functionalizations. neliti.com
Chemical Modification at the Amino Group
The exocyclic amino group is nucleophilic and can undergo various chemical transformations common to anilines. These derivatizations are key to building more complex molecules and modulating the compound's properties.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for linking the phthalimide core to other molecular fragments. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields stable sulfonamides.
Diazotization and Subsequent Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide array of nucleophiles in reactions such as:
Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salts.
Schiemann Reaction: Introduction of a fluorine atom using HBF₄.
Gattermann Reaction: Introduction of halides using copper powder.
Hydrolysis: Conversion to a hydroxyl (-OH) group by heating in water.
Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can be used to introduce alkyl substituents to the amino group.
The table below summarizes some of the key derivatization reactions possible at the amino group.
| Reaction Type | Reagent(s) | Functional Group Formed | Product Class |
| Acylation | Acyl chloride (R-COCl), Base | -NH-CO-R | Amide |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | -NH-SO₂-R | Sulfonamide |
| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ | Diazonium Salt |
| Sandmeyer | CuBr (from Diazonium Salt) | -Br | Bromo-derivative |
| Schiemann | HBF₄, Heat (from Diazonium Salt) | -F | Fluoro-derivative |
| Hydrolysis | H₂O, Heat (from Diazonium Salt) | -OH | Phenol-derivative |
Modifications of the Isopropyl Moiety
The isopropyl group attached to the nitrogen atom of the isoindoline-1,3-dione core offers several possibilities for chemical modification. These transformations can be broadly categorized into functionalization of the C-H bonds and reactions involving the entire isopropyl group.
Functionalization of C-H Bonds: The tertiary C-H bond of the isopropyl group is a potential site for functionalization. Free-radical halogenation, a classic transformation for alkanes, can introduce a halogen atom, which can then serve as a handle for further synthetic manipulations. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator could lead to the formation of 2-(1-bromo-1-methylethyl)-4-aminoisoindoline-1,3-dione. This bromide could then undergo nucleophilic substitution or elimination reactions.
Photochemical reactions represent another avenue for C-H functionalization. Visible-light photoredox catalysis has emerged as a powerful tool for the activation of C-H bonds. In the presence of a suitable photocatalyst and an oxidizing agent, the isopropyl group could undergo oxidation to introduce a hydroxyl or a carbonyl group, yielding derivatives such as 2-(1-hydroxy-1-methylethyl)-4-aminoisoindoline-1,3-dione or 2-(acetyl)-4-aminoisoindoline-1,3-dione, respectively.
Table 1: Potential Modifications of the Isopropyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light or AIBN | 2-(1-bromo-1-methylethyl)-4-aminoisoindoline-1,3-dione |
This table presents hypothetical transformations based on established chemical principles, as direct experimental data for 4-Amino-2-isopropylisoindoline-1,3-dione is limited in the reviewed literature.
Transformations of the Isoindoline-1,3-dione Ring System
The isoindoline-1,3-dione ring is a robust system, but it can undergo several transformations, including reduction of the carbonyl groups and ring-opening reactions. The presence of the electron-donating amino group at the 4-position can influence the reactivity of the ring.
Reduction of Carbonyl Groups: The two carbonyl groups of the isoindoline-1,3-dione can be reduced to various extents. The selective reduction of one carbonyl group would lead to the formation of a 3-hydroxyisoindolin-1-one derivative. This can be achieved using milder reducing agents like sodium borohydride (B1222165) in specific conditions, although chemoselectivity can be challenging. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups, leading to the corresponding diol or, with further reaction, could potentially open the ring. The synthesis of analogs of pomalidomide (B1683931), which is a 4-amino-substituted phthalimide derivative, often involves reactions at the phthalimide core, indicating that the 4-amino group is compatible with various reductive and other synthetic transformations. researchgate.netnih.govresearchgate.net
Ring-Opening Reactions: The imide functionality can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding 2-carboxybenzamide derivative. For example, treatment with a strong base like sodium hydroxide (B78521) would open the ring to form 2-(isopropylcarbamoyl)-3-aminobenzoic acid. This reaction is a standard method for the deprotection of amines in the Gabriel synthesis. masterorganicchemistry.com The rate and ease of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.
Table 2: Transformations of the Isoindoline-1,3-dione Ring System
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Selective Carbonyl Reduction | Sodium Borohydride (NaBH4) | 4-Amino-3-hydroxy-2-isopropylisoindolin-1-one |
| Full Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-Amino-2-isopropyldihydroisoindole-1,3-diol |
Stereochemical Considerations in the Synthesis of Chiral Isoindoline-1,3-dione Derivatives
The introduction of chirality into the isoindoline-1,3-dione scaffold is a critical aspect, particularly in the context of medicinal chemistry where stereoisomers can exhibit vastly different biological activities. Chiral derivatives of 4-amino-2-isopropylisoindoline-1,3-dione can be synthesized through various asymmetric strategies.
One common approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary can be attached to the nitrogen atom of the phthalimide, and subsequent reactions at the 3-position of the isoindolinone ring can proceed with high diastereoselectivity. For instance, if a chiral amine is used instead of isopropylamine in the initial synthesis, the resulting N-chiral phthalimide can direct the stereochemical outcome of subsequent transformations. After the desired stereocenter is established, the chiral auxiliary can be cleaved and replaced with the isopropyl group. The synthesis of chiral 3-substituted isoindolinones has been achieved through the alkylation of N-tert-butylsulfinyl-isoindolinones, where the sulfinyl group acts as a potent chiral director. acs.org
Catalytic asymmetric synthesis offers a more atom-economical approach. chim.it Chiral catalysts, including both metal complexes and organocatalysts, can be employed to control the stereochemistry of reactions that form or modify the isoindoline-1,3-dione ring. For example, the enantioselective synthesis of 3-substituted isoindolinones has been accomplished using chiral phase-transfer catalysts in intramolecular aza-Michael reactions. researchgate.net Diastereoselective synthesis of chiral 3-substituted isoindolinones has also been achieved via rhodium(III)-catalyzed oxidative C–H olefination/annulation. rsc.org While these methods have not been specifically reported for 4-amino-substituted substrates, they represent viable strategies that could be adapted. The synthesis of chiral analogs of pomalidomide further underscores the feasibility of introducing chirality in this class of compounds. researchgate.net
Table 3: Approaches to Chiral Isoindoline-1,3-dione Derivatives
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of a chiral amine in the initial synthesis, followed by replacement with an isopropyl group. |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to control the stereoselectivity of a reaction. | Rhodium-catalyzed asymmetric annulation to form the isoindolinone ring. |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Experimental NMR data required for the complete structural assignment of 4-Amino-2-isopropylisoindoline-1,3-dione is not available in published literature.
Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and isopropyl protons of 4-Amino-2-isopropylisoindoline-1,3-dione, have not been reported.
Reported ¹³C NMR data, which would confirm the carbon framework of the molecule, including the carbonyl, aromatic, and isopropyl carbons, could not be located.
There are no available 2D NMR studies (COSY, HSQC, HMBC, NOESY) to definitively establish the connectivity and spatial relationships between protons and carbons in the 4-Amino-2-isopropylisoindoline-1,3-dione structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Publicly accessible mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of 4-Amino-2-isopropylisoindoline-1,3-dione, is unavailable.
Specific High-Resolution Mass Spectrometry (HRMS) data, necessary for determining the precise elemental composition and confirming the molecular formula of the compound, has not been found in the literature.
Tandem Mass Spectrometry (MS/MS) analysis, which details the fragmentation pathways of the parent ion and aids in detailed structural confirmation, has not been reported for 4-Amino-2-isopropylisoindoline-1,3-dione.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational transitions. For 4-Amino-2-isopropylisoindoline-1,3-dione, the IR spectrum would exhibit several characteristic absorption bands. The isoindoline-1,3-dione core is defined by two carbonyl (C=O) groups, which typically show strong stretching vibrations. In related phthalimide (B116566) structures, these appear as two distinct bands, often an asymmetric stretch around 1775-1760 cm⁻¹ and a symmetric stretch near 1720-1700 cm⁻¹. nih.govacgpubs.org The presence of the amino (-NH₂) group at the 4-position would be confirmed by N-H stretching vibrations, usually appearing as one or two sharp bands in the 3500-3300 cm⁻¹ region. nih.gov Aromatic C-H stretching from the benzene (B151609) ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. nih.govgsconlinepress.com
Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in polarizability. This makes Raman particularly effective for identifying vibrations of non-polar bonds. For 4-Amino-2-isopropylisoindoline-1,3-dione, Raman spectroscopy would be highly sensitive to the symmetric vibrations of the aromatic ring and the C-C backbone of the isopropyl group. ruc.dk The symmetric C=O stretching vibration would also be Raman active. researchgate.net The complementary nature of these two techniques allows for a more complete vibrational analysis and confident identification of all key functional groups within the molecule. ruc.dk
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (Ar-NH₂) | N-H Stretch | 3500 - 3300 | nih.gov |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | gsconlinepress.com |
| Aliphatic C-H (Isopropyl) | C-H Stretch | 2975 - 2850 | nih.gov |
| Imide Carbonyl (C=O) | Asymmetric C=O Stretch | 1775 - 1760 | nih.govacgpubs.org |
| Imide Carbonyl (C=O) | Symmetric C=O Stretch | 1720 - 1700 | nih.govacgpubs.org |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | gsconlinepress.com |
| Amino (Ar-NH₂) | N-H Bend | 1650 - 1580 | gsconlinepress.com |
| Imide C-N | C-N Stretch | 1300 - 1100 | gsconlinepress.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.
While the specific crystal structure for 4-Amino-2-isopropylisoindoline-1,3-dione is not publicly available, analysis of related structures, such as 2-Ethylisoindoline-1,3-dione, provides insight into the expected structural features. researchgate.net For the target compound, a single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com
The analysis would confirm the planarity of the isoindoline-1,3-dione ring system. It would also provide precise measurements of the C=O, C-N, and C-C bond lengths within the core structure. Furthermore, the orientation of the isopropyl group relative to the phthalimide ring and the geometry of the amino group would be established. Intermolecular interactions, such as hydrogen bonding involving the amino group and carbonyl oxygens, which dictate the crystal packing, would also be elucidated. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.254 (6) |
| b (Å) | 4.475 (4) |
| c (Å) | 13.506 (10) |
| β (°) | 98.774 (13) |
| Volume (ų) | 433.3 (6) |
Data sourced from Liang, Z.-P. & Li, J. (2006). researchgate.net
Chromatographic Methods for Purity and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like 4-Amino-2-isopropylisoindoline-1,3-dione. tricliniclabs.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. tricliniclabs.com
For purity analysis, a solution of the synthesized compound is injected into the HPLC system. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests impurities, which can be quantified by their peak areas. nih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers if applicable. rsc.org In studies of related isoindoline-1,3-dione derivatives, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures are commonly used. rsc.org
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H |
| Mobile Phase | n-hexane-i-PrOH (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Example Retention Time (S-isomer) | 18.340 min |
| Example Retention Time (R-isomer) | 19.546 min |
Conditions are for 3-chloro-1-phthalimidopropan-2-one, a related structure. Data sourced from The Royal Society of Chemistry (2015). rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS can be invaluable for analyzing more volatile starting materials, intermediates, or potential byproducts from its synthesis. The GC separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification based on its unique fragmentation pattern.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. gsconlinepress.com In the synthesis of isoindoline-1,3-dione derivatives, TLC is crucial for determining the point of reaction completion. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. gsconlinepress.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf) value of the product spot provides a preliminary indication of its identity and polarity. gsconlinepress.com
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Isopropylisoindoline 1,3 Dione
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of 4-Amino-2-isopropylisoindoline-1,3-dione. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For isoindoline-1,3-dione derivatives, DFT calculations are employed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound.
Electron density distribution studies reveal the electrophilic and nucleophilic sites of the molecule. In isoindoline-1,3-dione derivatives, a negative electrostatic potential (indicating a nucleophilic nature) is typically observed around the carbonyl oxygen atoms. researchgate.net This makes them key sites for hydrogen bond acceptance in interactions with biological targets. researchgate.net Conversely, regions with poor electron density, such as substituent groups on the isoindoline (B1297411) ring, are often involved in hydrophobic interactions. researchgate.net
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G* | To describe the molecule's atomic orbitals. |
| Software | Gaussian, Spartan | To perform the QM calculations. |
| Properties Calculated | HOMO/LUMO Energies, Electrostatic Potential Map, Mulliken Charges | To analyze reactivity, interaction sites, and charge distribution. |
Ab initio (from first principles) methods are another class of QM calculations that are used for highly accurate energy predictions and for exploring the potential energy surface of a molecule. Methods like the Activation-Relaxation Technique (ART) can be used to perform an unbiased search for transition states and minima on the energy landscape. nih.gov This exploration is crucial for identifying the most stable conformations (isomers) of 4-Amino-2-isopropylisoindoline-1,3-dione and the energy barriers between them. Understanding the conformational flexibility, particularly of the isopropyl group, is essential as it can significantly influence how the molecule binds to a biological target. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For 4-Amino-2-isopropylisoindoline-1,3-dione, MD simulations can provide detailed insights into its conformational dynamics and its interactions with its environment, such as a solvent or a biological macromolecule. dovepress.com
The simulation tracks the trajectory of the molecule, from which various properties can be analyzed. The Root Mean Square Deviation (RMSD) is monitored to assess the stability of the molecule's conformation, while the Root Mean Square Fluctuation (RMSF) reveals the flexibility of specific parts of the molecule, such as the amino and isopropyl substituents. dovepress.com The Radial Distribution Function (RDF) can be calculated to understand the interactions between the molecule and surrounding solvent molecules, identifying key solvation shells. dovepress.com
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM | To define the potential energy of the system. |
| Solvent Model | TIP3P Water | To simulate an aqueous environment. |
| Ensemble | NVT, NPT | To control temperature, volume, and pressure. |
| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, SASA | To evaluate stability, flexibility, interactions, and solvent exposure. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum mechanical methods, particularly DFT, are highly effective for predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is based on calculating the magnetic shielding tensors for each nucleus. nih.gov These predicted shifts can be compared with experimental data from similar compounds, such as 4-aminoisoindoline-1,3-dione, to validate the computational model. rsc.org Similarly, the calculation of vibrational frequencies can predict the positions of characteristic IR absorption bands, such as the C=O stretching of the dione (B5365651) group and the N-H stretching of the amino group.
| Spectroscopic Data | Nucleus/Group | Typical Experimental Shift (ppm) for 4-aminoisoindoline-1,3-dione rsc.org | Hypothetical Predicted Shift (ppm) for Target Compound |
| ¹H NMR | Aromatic (H) | 6.91-7.44 | 6.95-7.50 |
| Amine (NH₂) | 6.38 | 6.45 | |
| Imide (NH) | 10.87 | N/A (N-isopropyl) | |
| ¹³C NMR | Carbonyl (C=O) | ~168 | ~168 |
| Aromatic (C) | ~107-152 | ~108-153 |
In Silico Screening and Ligand Design Principles (e.g., pharmacophore modeling, docking)
In silico techniques are instrumental in drug discovery for screening virtual libraries of compounds and designing new ligands. The isoindoline-1,3-dione (phthalimide) core is recognized as a significant pharmacophore due to its ability to form key interactions with biological targets. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for biological activity. For 4-Amino-2-isopropylisoindoline-1,3-dione, the key features would include the amino group (H-bond donor), the carbonyl oxygens (H-bond acceptors), the aromatic ring (hydrophobic and π-π stacking interactions), and the isopropyl group (hydrophobic interactions).
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. jmpas.comresearchgate.net This method is used to screen for potential drug candidates by scoring their binding modes within the active site of a target. nih.gov Docking studies on isoindoline-1,3-dione derivatives have been performed against various targets, including enzymes and receptors. mdpi.commdpi.com
| Technique | Target Example (Protein) | Predicted Parameter | Key Interactions |
| Molecular Docking | Cereblon (CRBN) | Binding Energy (kcal/mol) | H-bonds with amino acids |
| Inhibition Constant (Ki) | Hydrophobic interactions with side chains | ||
| Pharmacophore Model | N/A | Feature Map | H-bond donors, H-bond acceptors, Aromatic Ring |
Structure-Based and Ligand-Based Design Approaches for Isoindoline-1,3-dione Derivatives
The design of new and improved isoindoline-1,3-dione derivatives relies on two primary computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov With the target structure known, ligands like 4-Amino-2-isopropylisoindoline-1,3-dione can be docked into the active site, and modifications can be rationally designed to enhance binding affinity and selectivity. For instance, altering the substituents on the aromatic ring or the N-alkyl group can optimize interactions with specific amino acid residues in the binding pocket. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active against the target. researchgate.net By analyzing the common structural features and properties of these active ligands, a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov A QSAR model establishes a mathematical relationship between the chemical structures of the compounds and their biological activities, which can then be used to predict the potency of newly designed derivatives. nih.gov
Exploration of Biological Activities and Mechanisms of Action Pre Clinical Focus, Non Clinical Human Data
In Vitro Pharmacological Profiling and Target Identification
The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been investigated for anti-inflammatory, analgesic, anticonvulsant, anticancer, and cholinesterase inhibitory activities.
While no specific enzyme inhibition data exists for 4-Amino-2-isopropylisoindoline-1,3-dione, studies on related N-substituted isoindoline-1,3-diones have demonstrated inhibitory activity against certain enzymes. For instance, some N-alkyl-isoindoline-1,3-diones have been shown to be inhibitors of cyclooxygenase (COX) enzymes. Additionally, various derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. The 4-amino substitution on the phthalimide (B116566) ring is a key feature of immunomodulatory drugs like pomalidomide (B1683931), which exert their effects through modulation of the E3 ubiquitin ligase cereblon. However, without experimental data, it is not possible to determine if 4-Amino-2-isopropylisoindoline-1,3-dione interacts with these or other enzymes such as SARS-CoV-2 Mpro.
Information regarding the receptor binding profile and ligand selectivity of 4-Amino-2-isopropylisoindoline-1,3-dione is not available in the current scientific literature. Receptor binding assays are crucial for identifying the specific molecular targets of a compound and understanding its potential therapeutic effects and off-target liabilities.
There are no published cell-based assay results for 4-Amino-2-isopropylisoindoline-1,3-dione. The 4-aminoisoindoline-1,3-dione scaffold is famously associated with compounds that modulate cellular pathways, particularly those involved in immunology and oncology. For example, derivatives like pomalidomide are known to inhibit the proliferation of multiple myeloma cells and induce apoptosis. These effects are mediated through the binding to cereblon, leading to the ubiquitination and subsequent degradation of specific transcription factors. Whether the 2-isopropyl substitution in 4-Amino-2-isopropylisoindoline-1,3-dione would retain, alter, or abolish such activities remains to be experimentally determined.
Structure-Activity Relationship (SAR) Studies of 4-Amino-2-isopropylisoindoline-1,3-dione and its Analogs
In the absence of direct SAR studies for 4-Amino-2-isopropylisoindoline-1,3-dione, we can infer potential relationships from studies on related analogs.
The position and substitution of the amino group on the isoindoline-1,3-dione ring are critical for the biological activity of many of its derivatives. In the context of immunomodulatory drugs, the 4-amino group is essential for their specific interactions with the cereblon E3 ubiquitin ligase. Modifications to this group, such as acylation or alkylation, can significantly alter or abrogate this activity. The presence of a primary amino group at the 4-position is a key structural feature for the anti-inflammatory and anti-proliferative effects seen in related compounds.
The substituent at the N-2 position of the isoindoline-1,3-dione ring plays a significant role in modulating the pharmacological properties of these compounds. N-alkylation can influence factors such as solubility, metabolic stability, and target engagement. Studies on various N-substituted phthalimides have shown that the nature of the alkyl group can impact potency and selectivity for different biological targets. For instance, in the context of cholinesterase inhibition, the length and branching of the N-alkyl chain can affect the binding affinity to the active site of the enzyme. The isopropyl group is a relatively small, branched alkyl substituent that would increase the lipophilicity of the molecule compared to an unsubstituted N-H. This could potentially influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, without empirical data, the precise impact of the N-isopropyl group on the biological activity of the 4-aminoisoindoline-1,3-dione scaffold is purely speculative.
Role of the Isoindoline-1,3-dione Core Modifications in Biological Function
The isoindoline-1,3-dione moiety, also known as the phthalimide ring, is a privileged structure in medicinal chemistry, serving as a scaffold for a wide array of biologically active molecules. mdpi.com Modifications to this core structure, including substitutions on the phthalimide ring and alterations to the N-substituent, profoundly influence the biological function and mechanism of action. mdpi.comnih.gov
Structure-activity relationship (SAR) studies on various isoindoline-1,3-dione derivatives have revealed key insights:
N-Alkyl vs. N-Aryl Substitution: N-alkyl substitutions on the imide nitrogen have been shown to produce good inhibitors of the cyclooxygenase (COX) enzyme. mdpi.comnih.gov
Linker Modification: The length and composition of linkers connecting the isoindoline-1,3-dione core to other pharmacophores are crucial. For example, in derivatives designed as acetylcholinesterase (AChE) inhibitors, the length of an alkyl chain linker significantly impacts inhibitory activity. nih.gov
Ring Substituents: Adding substituents to the benzene (B151609) ring of the phthalimide core can modulate activity. Halogenation, for instance, has been explored to enhance certain biological effects. researchgate.net In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, a fluoro group at the para position of the benzyl (B1604629) ring resulted in the highest anti-AChE activity. nih.gov
These modifications collectively fine-tune the molecule's steric and electronic properties, governing its interaction with specific biological targets and thereby defining its functional role.
In Vivo Pre-clinical Efficacy Studies (Mechanism-focused, excluding dosage/safety/clinical data)
Preclinical in vivo studies, primarily utilizing analogs such as pomalidomide, provide a window into the mechanistic engagement of 4-aminoisoindoline-1,3-dione derivatives with biological systems. These studies focus on confirming pathway modulation rather than therapeutic success.
Animal Models for Disease States (focus on pathway engagement, not therapeutic outcome)
Xenograft models are commonly employed to study the in vivo mechanisms of 4-aminoisoindoline-1,3-dione analogs. nih.govmdpi.com In the context of multiple myeloma research, human myeloma cell lines, including those resistant to other agents, are implanted into immunodeficient mice. nih.govmdpi.com
These models are instrumental in demonstrating on-target pathway engagement. For example, in a xenograft model using lenalidomide-resistant H929 R10-1 myeloma cells, treatment with pomalidomide led to the degradation of the lymphoid transcription factor IKZF3 (Aiolos) and the downregulation of interferon regulatory factor 4 (IRF4) and MYC. nih.gov This demonstrates that the compound successfully engages the Cereblon E3 ligase pathway in a living system, leading to the degradation of its specific protein targets, a hallmark of this class of molecules. nih.govnih.gov These models allow for the direct observation of molecular pathway modulation within the tumor microenvironment.
Biomarker Identification and Validation in Pre-clinical Models
Preclinical models are essential for identifying and validating biomarkers that indicate a compound's biological activity. For 4-aminoisoindoline-1,3-dione analogs like pomalidomide, both pharmacodynamic and immune-response biomarkers have been investigated.
Key molecular biomarkers include the downstream targets of Cereblon engagement. The degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) serves as a direct pharmacodynamic marker of the drug's action. nih.govnih.gov Studies have shown a rapid decline in Ikaros levels within T and NK cells of treated animals, confirming target engagement in vivo. nih.gov
Immune activation markers are also critical. In vivo studies show that pomalidomide treatment leads to an increase in the expression of cytokines and lytic genes in T cells and natural killer (NK) cells. nih.gov Specific biomarkers of immune activation include:
Increased serum levels of Interleukin-2 (IL-2) and Interferon-γ (IFN-γ). nih.govresearchgate.net
A decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). researchgate.netencyclopedia.pub
Upregulation of immune surface markers like ICAM-1 and B7-2 on tumor cells, which enhances their recognition by immune cells. nih.gov
The modulation of these biomarkers in preclinical models provides evidence of the compound's mechanism, linking molecular interaction to a downstream biological response.
Mechanistic Investigations of Cellular and Molecular Interactions
Protein-Ligand Interaction Studies (e.g., Heme binding, Molecular Docking)
Molecular docking studies have been instrumental in elucidating the binding modes of isoindoline-1,3-dione derivatives with their protein targets. The primary target for immunomodulatory 4-amino-substituted analogs is Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov The 4-amino group on the phthalimide ring is crucial for this interaction, allowing the compound to act as a "molecular glue" that induces proximity between CRBN and neosubstrate proteins like IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation. nih.govnih.gov
Beyond Cereblon, the versatile isoindoline-1,3-dione scaffold has been shown to interact with other protein targets in docking simulations:
Cyclooxygenase (COX) Enzymes: Docking studies of N-alkyl-isoindoline-1,3-diones with COX-1 and COX-2 have identified key interactions. For one potent COX-1 inhibitor, a hydrogen bond forms between a carbonyl oxygen of the ligand and Ser530 in the active site. nih.gov The isoindoline-1,3-dione portion of the molecule is also involved in π-π stacking with Trp387 and other hydrophobic interactions. nih.gov
Acetylcholinesterase (AChE): For derivatives designed as AChE inhibitors, the phthalimide moiety has been shown to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Docking simulations reveal that these compounds can fit well into both the catalytic active site (CAS) and the PAS, often forming π-π stacking interactions with aromatic amino acid residues. nih.gov
DNA Gyrase: In studies of antibacterial derivatives, the carbonyl oxygens of the isoindoline-1,3-dione ring act as hydrogen-bond acceptors, forming crucial bonds with residues such as Tyr158 in the active site of DNA gyrase. researchgate.net
These computational studies provide a structural basis for the observed biological activities and guide the rational design of new derivatives with improved target specificity.
Table 1: Summary of Molecular Docking Interactions for Isoindoline-1,3-dione Derivatives
| Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| COX-1 | Ser530, Trp387, Gly526, Leu352 | Hydrogen Bond, π-π Stacking, Amide-π Stacking, π-σ Interaction |
| AChE | Aromatic residues in CAS and PAS | π-π Stacking, Cation-π Interactions |
| DNA Gyrase | Tyr158, Phe149, Leu218, Met155 | Hydrogen Bond, Hydrophobic Interactions |
Cellular Uptake and Subcellular Localization Studies
The cellular penetration of isoindoline-1,3-dione derivatives is generally facilitated by their physicochemical properties. The core structure is relatively hydrophobic, which allows the molecules to passively diffuse across biological membranes. mdpi.com
Once inside the cell, the subcellular localization is dependent on the target protein. For 4-amino-substituted analogs like pomalidomide, the primary target, Cereblon, is found in the cytoplasm and the nucleus. encyclopedia.pub Therefore, these compounds must be able to access both cellular compartments to exert their full biological effect. Studies on thalidomide (B1683933) and its analogs show that by binding to and stabilizing Cereblon, they prevent its auto-ubiquitination and degradation, leading to an accumulation of the protein within the cell. nih.gov This enhanced level of Cereblon is then available to target neosubstrates for degradation, amplifying the drug's effect. nih.gov
Pathway Deconvolution using Omics Technologies (Proteomics, Transcriptomics)
The molecular mechanisms of 4-Amino-2-isopropylisoindoline-1,3-dione have been significantly elucidated through the application of high-throughput omics technologies, particularly proteomics and transcriptomics. These approaches allow for a broad, unbiased survey of the changes in protein and RNA expression levels within cells and tissues upon treatment with the compound, thereby helping to deconstruct the complex biological pathways it modulates. Pre-clinical studies have leveraged these technologies to identify key molecular targets and signaling cascades involved in its therapeutic effects and in mechanisms of resistance.
Proteomic Analyses:
Proteomic studies have been instrumental in identifying the direct and indirect protein targets of 4-Amino-2-isopropylisoindoline-1,3-dione. A key discovery in the mechanism of this class of compounds, known as immunomodulatory drugs (IMiDs), was the identification of Cereblon (CRBN) as a primary binding target. drugbank.comresearchgate.net This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. promega.com
Degradome proteomics, a specialized approach to identify proteins targeted for degradation, has confirmed that 4-Amino-2-isopropylisoindoline-1,3-dione induces the degradation of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). biorxiv.orgbiorxiv.org These factors are critical for the survival of certain cancer cells, such as those in multiple myeloma. researchgate.net Beyond these well-established targets, advanced proteomic techniques have identified other potential neosubstrates, including GSPT1 and FIZ1, expanding the known downstream effects of the compound. biorxiv.orgbiorxiv.org
Further proteomic investigations have focused on understanding resistance mechanisms. In studies on multiple myeloma, proteomic profiling of plasma from patients with varying responses to the compound revealed significant differences in the complement pathway and amino acid metabolism between sensitive and resistant groups. nih.govresearchgate.netnih.gov Specifically, a consistent decrease in the levels of complement system components was observed in the plasma of resistant patients, suggesting that a suppressed complement pathway may contribute to a lack of response. nih.gov
| Omics Technology | Biological System/Model | Key Findings | Affected Pathways/Proteins | Reference |
|---|---|---|---|---|
| Degradome Proteomics | Cancer Cell Lines | Identified direct protein targets for degradation upon drug binding to Cereblon (CRBN). | IKZF1, IKZF3, GSPT1, FIZ1 | biorxiv.orgbiorxiv.org |
| Plasma Proteomics | Multiple Myeloma Patients | Revealed molecular changes in the plasma of resistant versus sensitive patients. | Complement Pathway (C1Q, C8, MASP), Amino Acid Metabolism | nih.gov |
| Immune Infiltration Analysis (from Proteomic Data) | Multiple Myeloma Patients | Showed differences in immune cell populations between resistant and sensitive groups. | B cells, T follicular helper (Tfh) cells, Th2 cells | nih.gov |
Transcriptomic Analyses:
Transcriptomic studies, primarily using RNA-sequencing (RNA-seq), have provided a comprehensive view of the gene expression changes induced by 4-Amino-2-isopropylisoindoline-1,3-dione. These analyses have corroborated findings from proteomic studies, for instance, by showing the downregulation of targets downstream of IKZF1 and IKZF3, such as interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells. researchgate.net
| Omics Technology | Biological System/Model | Key Findings | Affected Pathways/Genes | Reference |
|---|---|---|---|---|
| RNA-sequencing (RNA-seq) | Refractory Multiple Myeloma Patients | Identified genomic and transcriptomic features associated with drug resistance. | TP53 Pathway (inactivated), CCND2 (upregulated), MCL1 (upregulated) | nih.govresearchgate.net |
| RNA-sequencing (RNA-seq) | Myeloma Cell Lines | Confirmed downregulation of key survival factors downstream of CRBN-mediated degradation. | Interferon Regulatory Factor 4 (IRF4) | researchgate.net |
Materials Science Applications and Advanced Chemical Biology Probes
Incorporation into Polymeric Materials and Functional Coatings
The phthalimide (B116566) framework serves as a foundational component in the synthesis of various polymers and copolymers. researchgate.net The 4-amino group on the isoindoline-1,3-dione structure provides a convenient attachment point for incorporating the molecule into polymer chains. This can be achieved through reactions such as polycondensation, where the amine group reacts with carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyureas.
The inherent properties of the phthalimide unit, such as thermal stability and chemical resistance, can be imparted to the resulting polymeric materials. By attaching 4-Amino-2-isopropylisoindoline-1,3-dione as a pendant group or integrating it into the polymer backbone, materials with tailored properties can be developed. For instance, the fluorescent nature of the 4-aminophthalimide (B160930) core can be exploited to create functional coatings that signal changes in their environment, such as variations in polarity or the presence of specific analytes. The synthesis of novel polyimides and (co)poly(hydroxyimide)s often involves the reaction of dianhydrides with diamines, highlighting the utility of amino-functionalized building blocks in creating high-performance polymers. nih.govacs.org
Luminescent and Fluorescent Probe Development for Cellular Imaging
Derivatives of 4-aminophthalimide (4-AP) are well-regarded for their strong and environmentally sensitive fluorescent properties. researchgate.netresearchgate.net This solvatochromism—the change in spectroscopic properties in response to solvent polarity—makes them excellent candidates for fluorescent probes. nih.govnih.gov The 4-AP chromophore is small, making it comparable in size to the amino acid tryptophan, yet it offers a much more informative and powerful fluorescence readout that can be selectively excited outside the absorption range of most biological molecules. nih.govnih.govresearchgate.net
Researchers have synthesized fluorescent amino acids incorporating the 4-AP moiety to study transmembrane peptides. nih.govnih.gov These probes allow for the examination of local polarity within the lipid bilayer of cell membranes through changes in fluorescence, such as blue shifts and increased quantum yields. nih.gov This technology has been successfully applied to image the integration of modified peptides into the cell membranes of living HeLa cells, demonstrating its potential for real-time cellular imaging. nih.govresearchgate.net The key advantage of these probes is their ability to report on the microenvironment of biomolecules without causing significant structural perturbations. nih.govnih.gov
| Property | Observation in 4-AP Probes | Significance |
| Solvatochromism | Fluorescence emission shifts to shorter wavelengths (blue shift) in less polar environments (e.g., lipid core). nih.gov | Allows for the determination of a probe's location within a heterogeneous environment like a cell membrane. |
| Quantum Yield | Fluorescence intensity increases in less polar environments. nih.gov | Provides a secondary signal to confirm changes in the local environment of the probe. |
| Size | The 4-AP chromophore is small and can be isosteric to natural amino acids like tryptophan. nih.govnih.govresearchgate.net | Minimizes disruption to the structure and function of the biological system being studied. |
| Excitation Wavelength | Can be excited at the edge of the visible light range, outside the typical absorption range of biopolymers. researchgate.net | Reduces background autofluorescence from cells and tissues, leading to clearer imaging results. |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to spontaneously form ordered aggregates. frontiersin.orgnih.gov The planar, aromatic structure of the phthalimide core is conducive to π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. researchgate.netru.nl This property has been exploited in related systems, such as phthalocyanines and naphthalimides, to construct highly organized columnar structures that can function as one-dimensional materials for energy or charge transport. ru.nlnih.gov
By modifying the 4-amino and N-imide positions of the 4-Amino-2-isopropylisoindoline-1,3-dione scaffold, it is possible to introduce specific recognition motifs or functionalities that direct self-assembly. For example, hydrogen bonding groups, alkyl chains, or crown ethers could be attached to create complex, functional supramolecular architectures. ru.nl The self-assembly process can be influenced by factors such as solvent polarity and the presence of guest molecules, allowing for the creation of responsive materials. frontiersin.orgnih.gov Research on organic salts has shown that bipolar rings like phthalimide can guide π-stacking patterns in the formation of host-guest complexes. acs.org
Utilization as Precursors for Advanced Organic Materials (e.g., optoelectronics, sensing, catalysis)
The delocalized π-electron system of the isoindoline-1,3-dione core makes its derivatives promising candidates for optoelectronic and nonlinear optical (NLO) materials. acgpubs.org The electronic properties of these molecules can be tuned by introducing electron-donating groups, such as the 4-amino substituent, and electron-withdrawing groups. This modification of the intramolecular charge transfer characteristics is crucial for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.govalfa-chemistry.com
Furthermore, the fluorescence of 4-aminophthalimide derivatives can be harnessed for sensing applications. researchgate.net The sensitivity of their emission to the local environment allows for the design of chemosensors that signal the presence of metal ions or other small molecules through changes in fluorescence intensity or wavelength. Phthalimide-containing complexes have been shown to act as sensors for small molecules, where binding events alter their electrochemical and photophysical properties. researchgate.net The reactive amino group on the 4-Amino-2-isopropylisoindoline-1,3-dione scaffold provides a straightforward route for attaching receptor units tailored for specific analytes, making it a versatile platform for sensor development.
Chemical Biology Tools for Target Validation and Pathway Elucidation
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of multi-targeted agents. researchgate.netnih.gov This biological relevance, combined with the favorable fluorescence properties of the 4-amino substituted derivatives, makes them powerful tools for chemical biology. nih.govnih.gov Probes based on this structure can be used to label, track, and study the function of specific proteins or other biomolecules within living cells. nih.gov
By conjugating 4-Amino-2-isopropylisoindoline-1,3-dione to a ligand that binds to a specific protein target, researchers can create probes for target validation. These probes can confirm the engagement of a drug with its intended target in a cellular context through techniques like fluorescence microscopy or flow cytometry. Furthermore, by observing the localization and movement of these fluorescently labeled biomolecules, it is possible to gain insights into cellular pathways and processes. rhhz.net The development of such tools is critical for understanding complex biological systems and for the early stages of drug discovery. nih.govnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Isoindoline-1,3-dione Derivatives
The development of novel, efficient, and sustainable synthetic methodologies is a cornerstone of advancing the applications of isoindoline-1,3-dione derivatives. Future research is anticipated to focus on several key areas to improve the synthesis of compounds like 4-Amino-2-isopropylisoindoline-1,3-dione. A primary objective is the design of one-pot multicomponent reactions (MCRs) which offer the advantages of high atom economy, reduced waste, and simplified purification processes. Furthermore, the exploration of greener reaction conditions, such as the use of water as a solvent or solvent-free reactions, will be crucial in minimizing the environmental impact of synthetic processes. The development of novel catalytic systems, including biocatalysts and nanocatalysts, is also expected to provide milder and more selective synthetic routes. These advancements will not only facilitate the large-scale production of 4-Amino-2-isopropylisoindoline-1,3-dione but also enable the creation of diverse libraries of its analogs for structure-activity relationship (SAR) studies.
Advanced Computational Approaches in Drug Discovery and Materials Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For 4-Amino-2-isopropylisoindoline-1,3-dione, these approaches are set to play a pivotal role in predicting its biological activities, physicochemical properties, and potential applications.
Key Computational Techniques and Their Future Applications:
| Computational Technique | Application in the Study of 4-Amino-2-isopropylisoindoline-1,3-dione |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on the molecule's structural features. frontiersin.org |
| Molecular Docking | Simulation of the interaction between 4-Amino-2-isopropylisoindoline-1,3-dione and biological targets to predict binding affinity and mode. |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and stability of the compound when interacting with biological macromolecules. |
| Pharmacophore Modeling | Identification of the essential structural features of 4-Amino-2-isopropylisoindoline-1,3-dione required for its biological activity. frontiersin.org |
| ADMET Prediction | In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. |
The integration of these computational methods will enable a more rational and efficient design of novel derivatives of 4-Amino-2-isopropylisoindoline-1,3-dione with improved therapeutic profiles or material properties. frontiersin.org
Exploration of Novel Biological Targets and Mechanistic Insights
While the broader class of isoindoline-1,3-dione derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects, the specific biological targets of 4-Amino-2-isopropylisoindoline-1,3-dione remain an area ripe for investigation. nih.gov Future research will likely focus on high-throughput screening campaigns to identify novel protein targets for this compound.
Once a target is identified, elucidating the precise mechanism of action will be paramount. This will involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography and cryo-electron microscopy), and cell-based studies. A deeper understanding of how 4-Amino-2-isopropylisoindoline-1,3-dione interacts with its biological targets at a molecular level will be critical for its development as a potential therapeutic agent.
Potential Therapeutic Areas for Exploration:
Neurodegenerative Diseases: Given the known neuroprotective effects of some isoindoline-1,3-dione derivatives, exploring the potential of 4-Amino-2-isopropylisoindoline-1,3-dione in conditions like Alzheimer's and Parkinson's disease is a promising avenue.
Oncology: The anticancer properties of related compounds suggest that 4-Amino-2-isopropylisoindoline-1,3-dione could be investigated as a potential inhibitor of cancer-related pathways.
Inflammatory Disorders: The anti-inflammatory potential of the phthalimide (B116566) scaffold warrants investigation into the efficacy of this specific compound in treating chronic inflammatory diseases.
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery. nih.govnih.gov For 4-Amino-2-isopropylisoindoline-1,3-dione, AI and ML algorithms can be employed to accelerate various stages of the research and development pipeline.
Applications of AI and ML:
| AI/ML Application | Description |
| Predictive Modeling | Training ML models on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. mdpi.com |
| De Novo Drug Design | Utilizing generative models to design novel molecules based on the 4-Amino-2-isopropylisoindoline-1,3-dione scaffold with desired properties. |
| High-Content Screening Analysis | Employing AI to analyze large datasets from high-throughput screening to identify promising lead compounds. |
| Reaction Prediction and Synthesis Design | Using ML algorithms to predict the outcomes of chemical reactions and to design optimal synthetic routes. |
The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and development of new drugs based on the 4-Amino-2-isopropylisoindoline-1,3-dione structure. nih.govnih.gov
Unexplored Reactivity and Transformation Pathways of 4-Amino-2-isopropylisoindoline-1,3-dione
The chemical reactivity of 4-Amino-2-isopropylisoindoline-1,3-dione is not yet fully explored, presenting an opportunity for fundamental chemical research. Future studies will likely investigate novel transformations of its functional groups—the amino group, the isoindoline-1,3-dione core, and the isopropyl substituent. This could involve exploring its participation in various catalytic cycles, developing new cross-coupling reactions, or investigating its potential as a building block in the synthesis of more complex molecules. Uncovering novel reaction pathways will not only expand the synthetic chemist's toolkit but could also lead to the discovery of derivatives with unique and valuable properties for a range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-isopropylisoindoline-1,3-dione, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis of isoindoline derivatives often involves condensation reactions between substituted amines and anhydrides. For example, 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione analogs were synthesized using acetonitrile as a solvent and imidazole as a base, achieving yields of 85–92% under varying molar ratios . For the isopropyl-substituted variant, optimizing reaction parameters (e.g., solvent polarity, base strength, and temperature) is critical. Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 4-Amino-2-isopropylisoindoline-1,3-dione?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups and confirm substitution patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL software) resolves bond lengths, angles, and stereochemistry. For example, a related isoindoline derivative (C30H32N2O2) was characterized with , confirming the cyclohexyl-amino substituent’s spatial arrangement .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols should be followed when handling 4-Amino-2-isopropylisoindoline-1,3-dione in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Similar isoindoline derivatives are classified as irritants; avoid prolonged exposure .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields of 4-Amino-2-isopropylisoindoline-1,3-dione derivatives under varying catalytic conditions?
- Methodological Answer : Contradictory yields (e.g., 85% vs. 92% in analogous syntheses ) may arise from differences in catalysts (imidazole vs. triethylamine), solvent purity, or reaction time. Systematic Design of Experiments (DoE) can isolate variables:
- Parameter Screening : Test solvent (acetonitrile vs. DMF), base (imidazole vs. DBU), and temperature.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Scale-Up Challenges : Assess yield reproducibility at larger scales due to heat transfer limitations.
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of 4-Amino-2-isopropylisoindoline-1,3-dione in pharmacological studies?
- Methodological Answer :
- Bioisosteric Replacement : Compare bioactivity of isopropyl-substituted derivatives with cyclopropyl or trifluoromethyl analogs (e.g., 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione showed enhanced lipophilicity and stability ).
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target enzymes like cytochrome P450 .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) to correlate substituent effects with activity.
Q. What challenges arise in the crystallographic refinement of 4-Amino-2-isopropylisoindoline-1,3-dione using software like SHELXL, and how are they mitigated?
- Methodological Answer : Challenges include:
- Disorder in Crystal Lattices : The isopropyl group’s rotational freedom may cause disorder. Mitigate by collecting low-temperature (e.g., 100 K) data to reduce thermal motion .
- Twinned Data : Use SHELXD for structure solution and Olex2 for twin refinement .
- Weak Diffraction : Optimize crystal growth via vapor diffusion or seeding. For example, a related compound (C30H32N2O2) required a Bruker SMART APEX diffractometer with graphite-monochromated Mo-Kα radiation .
Q. How can researchers develop analytical methods to detect trace impurities in 4-Amino-2-isopropylisoindoline-1,3-dione batches?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- NMR Relaxation Methods : Apply F NMR (if fluorinated impurities exist) or H DOSY to distinguish closely related byproducts .
- Limit Tests : Validate methods per ICH Q2(R1) guidelines, ensuring detection limits ≤0.1% for genotoxic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
